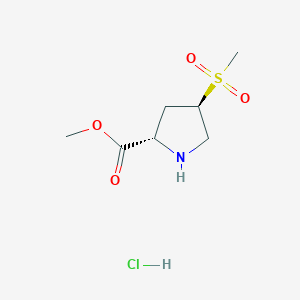
Methyl (2S,4R)-4-methylsulfonylpyrrolidine-2-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S,4R)-4-methylsulfonylpyrrolidine-2-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO4S and its molecular weight is 243.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Applications in Organic Synthesis
A study detailed the use of an amide derived from a similar structure for catalyzing Cu-catalyzed coupling reactions, demonstrating the utility of sulfonyl-containing pyrrolidine derivatives in facilitating metal-catalyzed coupling of aryl chlorides with sulfinic acid salts. This reaction pathway is significant for synthesizing pharmaceutically important aryl methylsulfones, showcasing the chemical's utility in organic synthesis and drug discovery (Ma et al., 2017).
Analytical Chemistry and Structural Identification
In the field of analytical chemistry, derivatives of pyrrolidine have been used to explore the structural characteristics of chlorinated organic compounds. The one-bond chlorine-isotope effect in NMR spectroscopy offers a tool for identifying chlorinated carbons, indicating the potential of sulfonyl pyrrolidine derivatives in aiding the structural elucidation of complex molecules (Irvine, Cooper, & Thornburgh, 2008).
Photoreactive Studies
Research into the photochemical behavior of methyl 2-pyridinecarboxylate in the presence of methanol revealed insights into methylation and methoxylation pathways. Such studies inform on the reactivity of pyrrolidine derivatives under UV irradiation, contributing to the understanding of photo-induced chemical transformations (Sugiyama et al., 1981).
Synthesis of Heterocyclic Compounds
The synthesis of substituted methyl o-nitrophenyl sulfides using a catalyzed nucleophilic substitution reaction highlights the versatility of sulfone and sulfoxide groups in pyrrolidine derivatives for preparing complex organic molecules. This research underlines the compound's role in synthesizing diverse chemical structures with potential applications in medicinal chemistry and materials science (Dudová et al., 2002).
Chemical Oxidation Studies
Oxidation studies of methyl (methylthio)methyl sulfoxide to bis(methylsulfinyl)methane using various oxidants, including hydrogen peroxide and m-chloroperbenzoic acid, demonstrate the reactivity and transformation possibilities of methylsulfonyl-containing compounds. These findings contribute to the broader understanding of oxidation mechanisms in sulfur-containing organic compounds, relevant for chemical synthesis and environmental chemistry (Ogura, Suzuki, & Tsuchihashi, 1980).
Direcciones Futuras
Propiedades
IUPAC Name |
methyl (2S,4R)-4-methylsulfonylpyrrolidine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S.ClH/c1-12-7(9)6-3-5(4-8-6)13(2,10)11;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTLPAYZAHKVRB-IBTYICNHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)S(=O)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CN1)S(=O)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[(2-chloro-4-hydroxyphenyl)methyl]carbamate](/img/structure/B2921183.png)
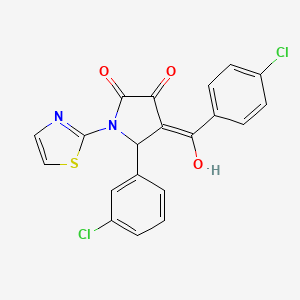
![N-(4-methoxybenzyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2921186.png)
![N-(1-cyanocyclopentyl)-2-[(3-phenylbutan-2-yl)amino]acetamide](/img/structure/B2921188.png)
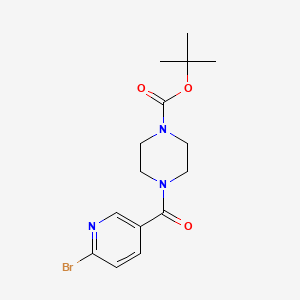
![2-Chloro-1-[3-fluoro-3-(2-fluorophenyl)azetidin-1-yl]propan-1-one](/img/structure/B2921190.png)
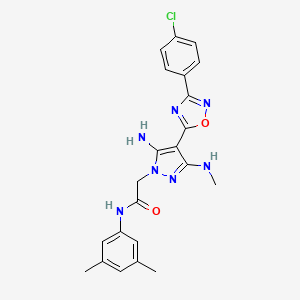
![2-[[1-(2-Fluorophenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2921192.png)
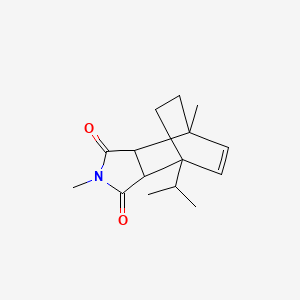


![7-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2921203.png)
![4-phenyl-3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B2921204.png)
